

Application Notes and Protocols: CDK7-IN-4 for Cell Cycle Arrest

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Compound of Interest		
Compound Name:	CDK7-IN-4	
Cat. No.:	B10822460	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that functions as a master regulator of two fundamental cellular processes: cell cycle progression and transcription.[1][2] [3] It is the catalytic subunit of the CDK-activating kinase (CAK) complex, which also includes Cyclin H and MAT1. The CAK complex is responsible for the activating T-loop phosphorylation of other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell through different phases of the cell cycle.[4][5][6] Concurrently, CDK7 is an integral component of the general transcription factor IIH (TFIIH), where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for transcription initiation and elongation.[1] [4][7][8]

Due to this dual role, inhibiting CDK7 provides a powerful strategy to simultaneously halt cell cycle progression and suppress the transcription of key genes, including many oncogenes essential for tumor cell survival.[1][6][7] This has made CDK7 an attractive target in cancer research and therapy.[9]

This document provides detailed application notes and protocols for utilizing **CDK7-IN-4**, a representative CDK7 inhibitor, as a tool to induce cell cycle arrest in research settings. The principles, mechanisms, and experimental methodologies described herein are broadly applicable to other selective CDK7 inhibitors (e.g., THZ1, YKL-5-124), which share a common mechanism of action.



Mechanism of Action: Dual Inhibition of Cell Cycle and Transcription

CDK7-IN-4 induces cell cycle arrest primarily by inhibiting the enzymatic activity of CDK7, which impacts both the CAK and TFIIH complexes.

- Inhibition of CAK Function: By blocking CDK7, CDK7-IN-4 prevents the phosphorylation and subsequent activation of cell cycle CDKs. The lack of active CDK4/6, CDK2, and CDK1 disrupts the G1/S and G2/M transitions, leading to an accumulation of cells in the G1 or G2/M phases of the cell cycle.[1][7][10]
- Inhibition of TFIIH Function: CDK7-IN-4 also inhibits the TFIIH-associated activity of CDK7. This prevents the phosphorylation of the RNA Pol II CTD at serine 5 and serine 7, which is necessary for promoter escape and transcriptional elongation.[4][7][11] The result is a widespread suppression of transcription, with a particular sensitivity noted for genes associated with super-enhancers, which often include critical oncogenes.[6][7]

Caption: Dual mechanism of CDK7 inhibition on transcription and cell cycle pathways.

Data Presentation

The efficacy of CDK7 inhibitors varies across different cell lines and experimental conditions. The following tables summarize representative quantitative data for well-characterized CDK7 inhibitors.

Table 1: Half-Maximal Inhibitory Concentration (IC50) of CDK7 Inhibitors in Cancer Cell Lines



Inhibitor	Cell Line	Cancer Type	IC50 (nM)	Reference
THZ1	RBE	Intrahepatic Cholangiocarcino ma	92.17	[8]
THZ1	SSP-25	Intrahepatic Cholangiocarcino 148.8 ma		[8]
YKL-5-124	HAP1	Near-haploid human cell line	53.5	[10]
LDC4297	Mia-Paca2	Pancreatic Ductal Adenocarcinoma	~100	[4]
LDC4297	Panc89	Pancreatic Ductal Adenocarcinoma	~100	[4]
SY-351	HL-60	Acute Promyelocytic Leukemia	23	[12]

Note: IC50 values are highly dependent on the assay conditions, including incubation time and ATP concentration. The data presented are representative values.

Table 2: Effect of CDK7 Inhibitors on Cell Cycle Distribution

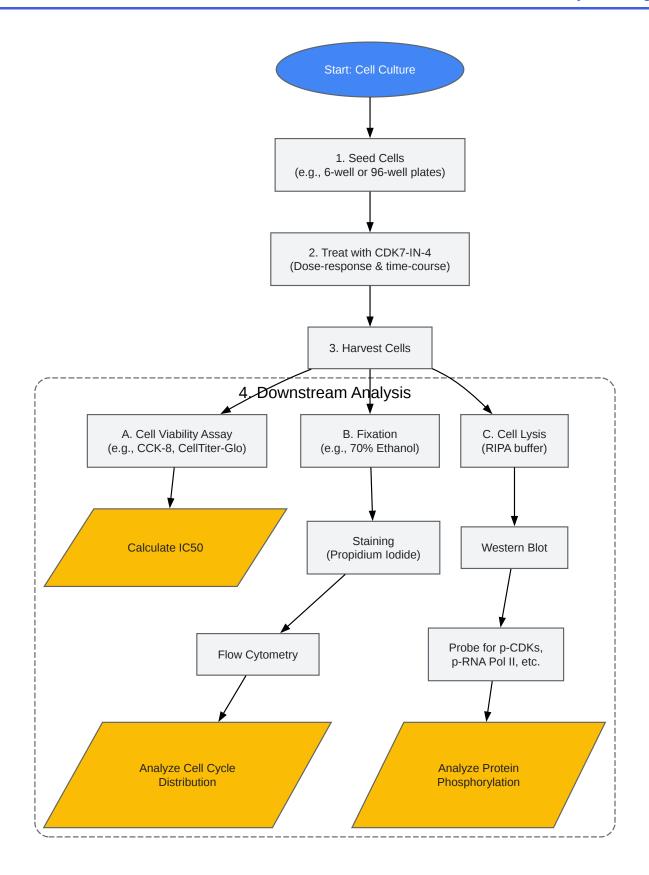


Inhibitor	Cell Line	Concentrati on	Time (h)	Predominan t Effect	Reference
THZ1	HeLa	100 nM	24	G2/M Arrest	[7]
THZ1	SiHa	100 nM	24	G2/M Arrest	[7]
LDC4297	Mia-Paca2	100 nM	96	G1 Enrichment	[4]
LDC4297	Panc89	100 nM	96	G1 Enrichment	[4]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of **CDK7-IN-4** on cell cycle arrest.





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